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molecular formula C11H9NO3 B8743575 4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione

4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione

Cat. No. B8743575
M. Wt: 203.19 g/mol
InChI Key: BIYJECFCAQGGQH-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

Ethyl 2-phenylacetoacetate (1.0 g, 4.85 mmol) and urethane (0.43 g, 4.85 mmol) were heated, neat, with Phosphorous oxychloride (3 mL) at 90° C. for 3 hours. The excess reagents were removed under vacuum and the resulting residue was triturated with benzene and filtered. This solid was triturated with diethyl ether, filtered, and dried to yield 0.818 g (83%). MS (DCI/NH3) m/z 204 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 1.98 (s, 3 H) 7.28 (m, 2 H) 7.39 (m, 3 H) 11.65 (s, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]([CH3:15])=O)[C:8]([O:10][CH2:11]C)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC(OCC)=[O:18].P(Cl)(Cl)(Cl)=O.[NH3:27]>>[CH3:15][C:13]1[NH:27][C:11](=[O:18])[O:10][C:8](=[O:9])[C:7]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)C
Name
Quantity
0.43 g
Type
reactant
Smiles
NC(=O)OCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with benzene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 0.818 g (83%)

Outcomes

Product
Name
Type
Smiles
CC=1NC(OC(C1C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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